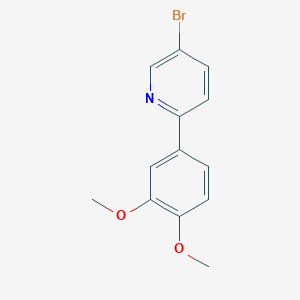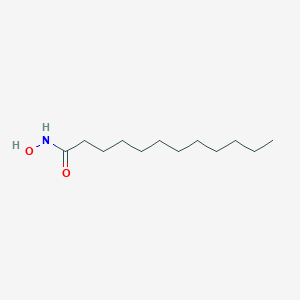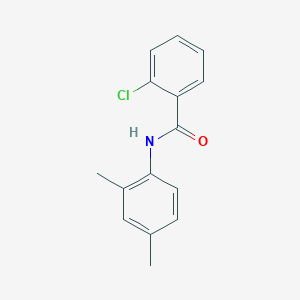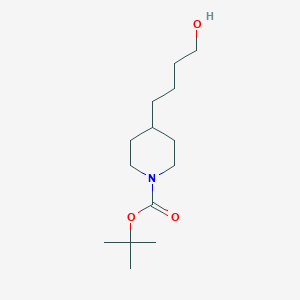
1,3-Difluoro-5-pentylbenzene
Übersicht
Beschreibung
1,3-Difluoro-5-pentylbenzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms at the 1 and 3 positions and a pentyl group at the 5 position on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-5-pentylbenzene can be synthesized through several methods. One common approach involves the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzene. This process typically uses a catalyst such as manganese(III) porphyrin under mild conditions to achieve high site-selectivity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, catalytic elimination, and purification through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Difluoro-5-pentylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones under mild conditions using manganese(III) porphyrin as a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms or the pentyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Manganese(III) porphyrin, mild conditions, water as the main solvent.
Substitution: Electrophiles such as bromine cation, under conditions that favor the formation of a positively charged benzenonium intermediate.
Major Products:
Oxidation: 1,4-diketones.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-5-pentylbenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-5-pentylbenzene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes regioselective dual functionalization of C(sp3)–H bonds, leading to the formation of 1,4-diketones. This process is catalyzed by manganese(III) porphyrin, which facilitates the transformation under mild conditions .
Vergleich Mit ähnlichen Verbindungen
1,3-Difluoro-5-pentylbenzene can be compared with other fluorinated aromatic compounds such as:
1,3-Difluorobenzene: Lacks the pentyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
1,3-Difluoro-5-methylbenzene: Contains a methyl group instead of a pentyl group, resulting in different steric and electronic effects.
1,3-Difluoro-5-ethylbenzene: Similar to this compound but with a shorter alkyl chain, affecting its physical and chemical properties.
Eigenschaften
IUPAC Name |
1,3-difluoro-5-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJZPOPHPSWRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577996 | |
| Record name | 1,3-Difluoro-5-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121219-25-8 | |
| Record name | 1,3-Difluoro-5-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)
